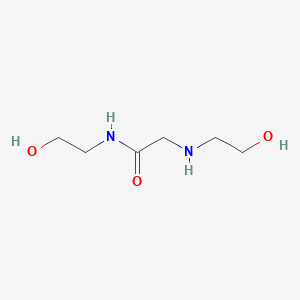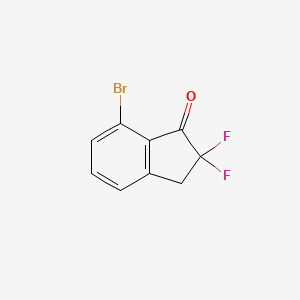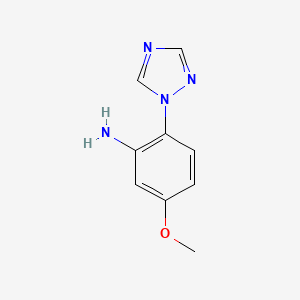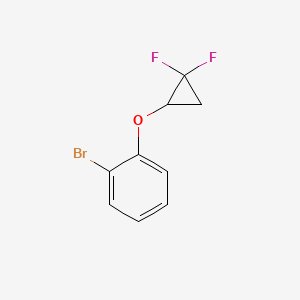![molecular formula C7H14N4O3 B13468127 Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- CAS No. 89260-78-6](/img/structure/B13468127.png)
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- is an organic compound with the molecular formula C7H14N4O3 and a molecular weight of 202.21 g/mol . This compound is a derivative of propanamide and contains two amino groups and two oxoethyl groups, making it a unique and versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- can be synthesized through several methods. One common synthetic route involves the reaction of propanamide with ethylenediamine and glyoxal under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods
In industrial settings, the production of propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions typically result in the formation of new amide or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its amino and oxo groups allow it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler derivative with a single amide group.
Ethylenediamine: Contains two amino groups but lacks the oxoethyl groups.
Glyoxal: Contains two oxo groups but lacks the amide and amino functionalities.
Uniqueness
Propanamide, 2-[bis(2-amino-2-oxoethyl)amino]- is unique due to its combination of amino and oxoethyl groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions and transformations.
Eigenschaften
CAS-Nummer |
89260-78-6 |
|---|---|
Molekularformel |
C7H14N4O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-[bis(2-amino-2-oxoethyl)amino]propanamide |
InChI |
InChI=1S/C7H14N4O3/c1-4(7(10)14)11(2-5(8)12)3-6(9)13/h4H,2-3H2,1H3,(H2,8,12)(H2,9,13)(H2,10,14) |
InChI-Schlüssel |
UKUIQBWTYSVSKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)N(CC(=O)N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl2-{[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}acetatehydrochloride](/img/structure/B13468049.png)
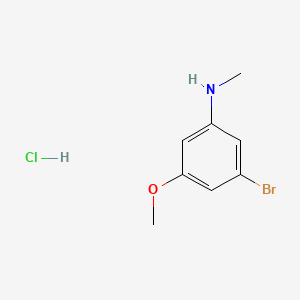
![5-Oxa-2-azaspiro[3.4]octane-7-carbaldehyde](/img/structure/B13468067.png)
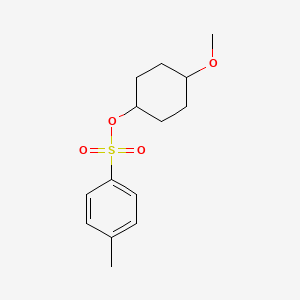
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)
![tert-butyl octahydro-1H-[1,4]diazino[1,2-a]pyrazine-2-carboxylate hydrochloride](/img/structure/B13468089.png)
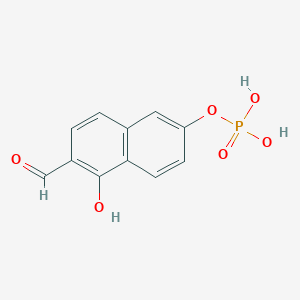
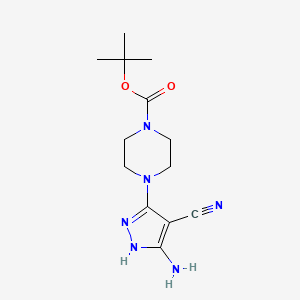
![6-(3,5-Dimethylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468110.png)

